3-Methoxymethcathinone (hydrochloride) 3-Methoxymethcathinone (hydrochloride) Methedrone, also known as 4-methoxymethcatinone, is a psychoactive compound that has been identified as an adulterant of party pills and bath salts. 3-Methoxymethcathinone (3-MeOMC) (hydrochloride) is a positional isomer of methedrone, having the methoxy group at the 3 rather than the 4 position. It is also the β-keto derivative of 3-methoxymethamphetamine, a psychostimulating drug. The properties of 3-MeOMC have been poorly studied. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1435933-70-2
VCID: VC0164025
InChI: InChI=1S/C11H15NO2.ClH/c1-8(12-2)11(13)9-5-4-6-10(7-9)14-3;/h4-8,12H,1-3H3;1H
SMILES: CC(C(=O)C1=CC(=CC=C1)OC)NC.Cl
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.704

3-Methoxymethcathinone (hydrochloride)

CAS No.: 1435933-70-2

Cat. No.: VC0164025

Molecular Formula: C11H16ClNO2

Molecular Weight: 229.704

* For research use only. Not for human or veterinary use.

3-Methoxymethcathinone (hydrochloride) - 1435933-70-2

Specification

CAS No. 1435933-70-2
Molecular Formula C11H16ClNO2
Molecular Weight 229.704
IUPAC Name 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one;hydrochloride
Standard InChI InChI=1S/C11H15NO2.ClH/c1-8(12-2)11(13)9-5-4-6-10(7-9)14-3;/h4-8,12H,1-3H3;1H
Standard InChI Key GYWCNBATYQYWMK-UHFFFAOYSA-N
SMILES CC(C(=O)C1=CC(=CC=C1)OC)NC.Cl

Introduction

Chemical Structure and Properties

Chemical Composition

3-Methoxymethcathinone (hydrochloride) has the molecular formula C₁₁H₁₅NO₂·HCl, with a molecular weight of 229.704 g/mol . The structure consists of a phenyl ring with a methoxy group at the 3-position, a propan-1-one backbone, and a methylamino group. The hydrochloride salt formation enhances its stability and solubility compared to the free base form.

The canonical SMILES notation for this compound is O=C(C(C)NC)C1=CC(OC)=CC=C1.Cl, providing a linear representation of its chemical structure that is useful for computational chemistry applications and database searches .

Physical Properties

3-Methoxymethcathinone (hydrochloride) typically appears as a crystalline solid . Its solubility properties, which are crucial for research applications, are summarized in the following table:

SolventSolubility
DMF1.25 mg/ml
DMSO3 mg/ml
Ethanol3 mg/ml
PBS (pH 7.2)10 mg/ml

The compound demonstrates good solubility in various organic solvents such as dimethyl formamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . It also shows excellent solubility in aqueous buffers like phosphate-buffered saline (PBS) at physiological pH, which is advantageous for biological assays and pharmacological studies.

For optimal stability, it is recommended to store 3-Methoxymethcathinone (hydrochloride) at -20°C, where it remains stable for at least two years . For prepared stock solutions, storage at -80°C for up to 6 months or at -20°C for up to 1 month is advised to prevent degradation .

Mechanism of Action

3-Methoxymethcathinone (hydrochloride) primarily acts as a substrate for monoamine transporters, affecting the neurotransmission of dopamine, norepinephrine, and serotonin. Its mechanism of action involves inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.

The compound exhibits potent inhibition of norepinephrine and dopamine reuptake, which contributes significantly to its stimulant effects. Additionally, it functions as a releasing agent for serotonin and dopamine, with notable selectivity over norepinephrine, indicating a unique profile among synthetic cathinones.

This interaction with monoamine transporters influences multiple biochemical pathways in the central nervous system. By inhibiting the reuptake of dopamine and norepinephrine, the compound enhances dopaminergic and noradrenergic neurotransmission, leading to increased activation of post-synaptic receptors and triggering downstream signaling cascades.

Synthesis and Production Methods

The synthesis of 3-Methoxymethcathinone (hydrochloride) typically involves a multi-step process starting from 3-methoxybenzaldehyde. The synthetic route generally includes the following steps:

  • Formation of Ketone: The process begins with a Grignard reaction using 3-methoxybenzaldehyde and methylmagnesium bromide to form 1-(3-methoxyphenyl)-2-propanone.

  • Reductive Amination: The ketone intermediate undergoes reductive amination with methylamine to yield 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one (the free base form).

  • Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in 3-Methoxymethcathinone (hydrochloride).

Industrial production follows similar synthetic routes but on a larger scale, employing bulk synthesis and rigorous quality control measures to ensure purity and consistency. Purification techniques such as recrystallization or chromatography are commonly used to achieve high purity levels. The final product is typically characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography.

Biological Activity

Pharmacokinetics

While specific pharmacokinetic data for 3-Methoxymethcathinone (hydrochloride) is limited, insights can be drawn from studies on related compounds. Synthetic cathinones generally have relatively short half-lives and rapid onset of action.

The metabolism of synthetic cathinones often involves N-demethylation, reduction of the ketone group, and demethylenation followed by O-methylation . For instance, a study on methylone (a related cathinone) showed that 4-hydroxy-3-methoxymethcathinone (HMMC) was the most abundant metabolite in both humans and rats . This suggests that 3-Methoxymethcathinone (hydrochloride) might undergo similar metabolic transformations.

The route of administration significantly influences the pharmacokinetics of synthetic cathinones. The bioavailability can vary depending on the specific compound and individual factors such as metabolism and genetic variations.

Pharmacodynamics

The pharmacodynamic effects of 3-Methoxymethcathinone (hydrochloride) are primarily attributed to its action on monoamine transporters. These effects manifest as stimulant properties, similar to those observed with amphetamines.

The stimulant effects are likely mediated through increased dopaminergic and noradrenergic neurotransmission, resulting in enhanced alertness, euphoria, and increased energy levels. The compound's action on serotonergic pathways may contribute to mood alterations and potential entactogenic effects.

The potency and duration of these effects can vary based on factors such as dose, route of administration, and individual variations in metabolism. The unique positioning of the methoxy group at the 3-position on the phenyl ring may confer distinct pharmacodynamic properties compared to other synthetic cathinones.

Comparison with Similar Compounds

3-Methoxymethcathinone (hydrochloride) shares structural similarities with various synthetic cathinones, but its unique features distinguish it from related compounds. A comparative analysis reveals several key differences:

CompoundStructural DifferencePharmacological Distinction
Methedrone (4-Methoxymethcathinone)Methoxy group at 4-position vs. 3-positionDifferent selectivity for monoamine transporters
3-MethylmethcathinoneMethyl group instead of methoxy group at 3-positionAltered potency and neurotransmitter release profile
3-ChloromethcathinoneChlorine atom instead of methoxy group at 3-positionDifferent binding affinity and potential toxicity
MethyloneMethylenedioxy ring vs. methoxy groupDifferent metabolic pathways and pharmacological profile

The positional isomerism between 3-Methoxymethcathinone and Methedrone is particularly noteworthy. While seemingly a minor structural difference, the position of the methoxy group can significantly impact the compound's interaction with biological targets, resulting in distinct pharmacological profiles.

Studies on related compounds suggest that the position of substituents on the phenyl ring can influence binding affinity to monoamine transporters, potency, selectivity, and potential side effects. These structure-activity relationships are crucial for understanding the unique properties of 3-Methoxymethcathinone (hydrochloride).

Scientific Research Applications

3-Methoxymethcathinone (hydrochloride) has several important applications in scientific research:

  • Analytical Chemistry: The compound serves as a reference standard for the identification and quantification of synthetic cathinones in analytical chemistry. This is particularly valuable in forensic toxicology for detecting designer drugs in biological samples.

  • Neuropharmacology: Researchers study 3-Methoxymethcathinone (hydrochloride) to understand its effects on neurotransmitter systems, which provides insights into the mechanism of action of synthetic cathinones and their potential neurotoxicity.

  • Structure-Activity Relationship Studies: The unique positioning of the methoxy group makes it valuable for structure-activity relationship studies, helping researchers understand how structural modifications influence pharmacological properties.

  • Drug Metabolism Research: Studying the metabolic pathways of 3-Methoxymethcathinone (hydrochloride) contributes to understanding how synthetic cathinones are processed in the body, which is essential for forensic applications and toxicological assessments.

For research purposes, 3-Methoxymethcathinone (hydrochloride) is typically prepared as a stock solution. The following table provides guidance for preparing solutions of different concentrations:

Desired ConcentrationAmount of Compound Required (per mL)
1 mM0.2297 mg
5 mM1.1485 mg
10 mM2.297 mg

These stock solutions should be prepared in appropriate solvents based on the solubility properties discussed earlier and stored according to the recommended conditions to maintain stability .

Toxicological Considerations

While 3-Methoxymethcathinone (hydrochloride) is valuable for research purposes, its structural similarity to known psychoactive substances raises toxicological concerns. The compound's action on monoamine transporters, particularly its effects on dopamine and norepinephrine systems, suggests potential for adverse effects similar to those observed with other stimulants.

It is important to note that 3-Methoxymethcathinone (hydrochloride) is intended for research use only and should be handled with appropriate precautions . Researchers working with this compound should adhere to standard safety protocols, including the use of personal protective equipment and proper waste disposal procedures.

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